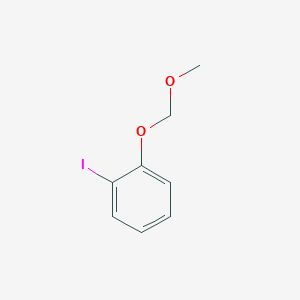

1-Iodo-2-(methoxymethoxy)benzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGARCSYHUWHUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471825 | |

| Record name | 1-iodo-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80778-47-8 | |

| Record name | 1-iodo-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodo 2 Methoxymethoxy Benzene and Its Substituted Analogues

Strategies for the Introduction of the Aryl Iodide Moiety

The formation of the aryl-iodine bond is a critical step in the synthesis of 1-iodo-2-(methoxymethoxy)benzene. Several methods are available for the iodination of aromatic rings, each with its own advantages and limitations.

Electrophilic Iodination Approaches to Functionalized Arenes

Electrophilic aromatic substitution is a fundamental method for introducing iodine onto an aromatic ring. nih.gov However, molecular iodine (I₂) is generally not reactive enough to iodinate benzene (B151609) or deactivated aromatic rings on its own. nih.govorgoreview.comlibretexts.org Therefore, an activating agent or a more potent iodine source is typically required. orgoreview.com

Common electrophilic iodinating reagents include N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). acs.org These reagents are often used in the presence of an acid catalyst, such as trifluoroacetic acid or trifluoromethanesulfonic acid, to enhance their electrophilicity. organic-chemistry.org For instance, various methoxy- or methyl-substituted aromatic compounds have been successfully iodinated with NIS and a catalytic amount of trifluoroacetic acid, affording excellent yields under mild conditions. organic-chemistry.org

Another approach involves the in-situ generation of a more powerful electrophilic iodine species. This can be achieved by using a mixture of iodine with an oxidizing agent like nitric acid, hydrogen peroxide, or a copper(II) salt. orgoreview.comlibretexts.orgwikipedia.org The oxidizing agent converts iodine to a more reactive species, often depicted as I⁺, which then participates in the electrophilic substitution. libretexts.orgmasterorganicchemistry.com For highly deactivated arenes, a potent system comprising iodine and potassium iodate (B108269) in concentrated sulfuric acid can be employed, where the active iodinating agent is believed to be the triiodine cation, I₃⁺. wikipedia.org

The synthesis of aryl iodides can also be accomplished from other functionalized arenes. For example, aryl diazonium salts, generated from arylamines, react with alkali metal iodides to produce aryl iodides. nih.gov Additionally, arylhydrazines can be converted to aryl iodides using iodine in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov This method is notable for being metal- and base-free. acs.orgnih.gov

Regioselective Iodination Techniques for Aromatic Systems

The directing effects of substituents on the aromatic ring play a crucial role in determining the position of iodination. For the synthesis of this compound, the starting material would be 2-(methoxymethoxy)phenol. The methoxymethoxy group is an ortho, para-directing group.

Several strategies have been developed to achieve high regioselectivity in aromatic iodination. The use of bulky iodinating reagents or specific catalysts can favor substitution at less sterically hindered positions. organic-chemistry.org For example, the iodination of benzene derivatives with bulky alkyl groups using elemental iodine activated by Selectfluor™ (F-TEDA-BF₄) has been shown to introduce iodine atoms progressively at the most electron-rich and sterically least hindered positions. organic-chemistry.org

Palladium-catalyzed C-H bond activation offers another powerful tool for regioselective iodination. These methods can provide products that are complementary to those obtained through traditional electrophilic substitution. organic-chemistry.org

Halogen-Exchange Reactions for Aryl Halides

Halogen-exchange reactions, particularly the Finkelstein reaction, provide an alternative route to aryl iodides from other aryl halides, such as aryl bromides or chlorides. frontiersin.orgmanac-inc.co.jp This transformation is typically achieved by treating the aryl halide with an iodide salt, often in the presence of a catalyst.

Copper(I) iodide (CuI) is a commonly used catalyst for this reaction, often in combination with a ligand such as a diamine. organic-chemistry.org This copper-catalyzed halogen exchange, sometimes referred to as the aromatic Finkelstein reaction, is compatible with a variety of functional groups. organic-chemistry.orgnih.gov The reaction conditions generally involve heating the aryl bromide with sodium iodide and a catalytic amount of CuI in a solvent like dioxane. organic-chemistry.org

Nickel(II) salts can also catalyze the halogen exchange between bromoarenes and alkali iodides. manac-inc.co.jp For aryl chlorides, the reaction is generally more challenging but can be achieved under specific conditions, such as UV irradiation in the presence of sodium iodide and a catalytic amount of molecular iodine. frontiersin.orgnih.gov

Formation of the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability under various conditions. adichemistry.comgoogle.com

Protection of Phenolic Hydroxyl Groups via MOM-Cl

The most common method for the formation of MOM ethers is the reaction of a phenol (B47542) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. adichemistry.comwikipedia.org A frequently used base for this transformation is N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature. adichemistry.comwikipedia.org However, it is important to note that chloromethyl methyl ether is a potent carcinogen, which has led to the development of alternative methods. google.comacs.orgorgsyn.org

Optimization of Reaction Conditions for MOM-Ether Formation

To circumvent the use of the hazardous MOM-Cl, several alternative procedures for the formation of MOM ethers have been developed. One common alternative is the use of dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst. adichemistry.comgoogle.com Catalysts such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH) can be employed. adichemistry.com The reaction with dimethoxymethane can be driven to completion by using molecular sieves to remove the methanol (B129727) byproduct. google.com

Another approach utilizes methoxymethyl-2-pyridylsulfide (MOM-ON) in the presence of silver triflate (AgOTf) and sodium acetate (B1210297). acs.org This method is particularly mild and suitable for complex and acid-sensitive molecules. acs.org

The choice of solvent and base can also be optimized. For instance, a simple and clean procedure for the methoxymethylation of phenols, including those with internal hydrogen bonding, involves the use of a 1:1 mixture of methoxymethyl chloride-methyl acetate in ether at room temperature. upm.edu.my

The following interactive table summarizes various conditions for the formation of MOM ethers:

Table 1: Reaction Conditions for MOM-Ether Formation| Reagent | Catalyst/Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane | Room Temperature | Common but uses a carcinogenic reagent. adichemistry.comwikipedia.org |

| Dimethoxymethane | Phosphorus Pentoxide (P₂O₅) | Chloroform | 25 °C | An alternative to MOM-Cl. adichemistry.com |

| Dimethoxymethane | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | - | - adichemistry.com |

| Methoxymethyl-2-pyridylsulfide | Silver triflate (AgOTf) / Sodium Acetate | Tetrahydrofuran (B95107) | - | Mild conditions suitable for sensitive substrates. acs.org |

| Methoxymethyl chloride-methyl acetate | - | Ether | Room Temperature | A clean procedure for phenols. upm.edu.my |

The following interactive table summarizes various conditions for the iodination of arenes:

Table 2: Conditions for Aromatic Iodination| Reagent | Catalyst/Additive | Solvent | Notes |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | - | Mild conditions, excellent yields for activated arenes. organic-chemistry.org |

| Iodine (I₂) | Nitric acid / H₂O₂ / CuCl₂ | - | In-situ generation of a more reactive iodine species. orgoreview.comlibretexts.orgwikipedia.org |

| Iodine (I₂) / Potassium iodate | Sulfuric acid | - | Powerful system for deactivated arenes. wikipedia.org |

| Arylhydrazine / Iodine | - | Dimethyl sulfoxide (DMSO) | Metal- and base-free method. acs.orgnih.gov |

| Aryl bromide / Sodium iodide | Copper(I) iodide / Diamine ligand | Dioxane | Aromatic Finkelstein reaction. organic-chemistry.org |

Multi-Step Synthesis of Functionalized this compound Derivatives

The introduction of functional groups onto the this compound scaffold is a key strategy for creating a diverse range of molecules for various applications in organic synthesis. The synthetic methodologies often involve a multi-step approach, beginning with the appropriate substitution of a phenol or anisole (B1667542) precursor, followed by iodination and subsequent protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Synthesis of Halogenated Analogues (e.g., chloro-, bromo-substituted)

The synthesis of halogenated analogues of this compound typically proceeds through the initial halogenation of a suitable phenolic precursor, followed by iodination and subsequent protection of the hydroxyl group.

A common route involves the direct halogenation of 2-iodophenol (B132878). For instance, the bromination or chlorination of 2-iodophenol would yield the corresponding halo-2-iodophenol. This intermediate can then be protected using methoxymethyl chloride (MOMCl) in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine, in an appropriate solvent like diethyl ether or dichloromethane, to afford the target halogenated this compound derivative. upm.edu.my

Alternatively, a Sandmeyer reaction on a substituted aniline (B41778) can be employed to introduce the iodo group. upm.edu.my For example, 2-bromo-4-methoxyaniline (B1279053) can be converted to its diazonium salt and then treated with potassium iodide to yield 2-bromo-1-iodo-4-methoxybenzene. upm.edu.my Subsequent demethylation to the corresponding phenol, followed by methoxymethylation, would provide the desired bromo-substituted analogue.

A general procedure for the methoxymethylation of phenols involves treating the phenolic compound with methoxymethyl chloride and a base like triethylamine in a solvent such as diethyl ether at room temperature. upm.edu.my

Table 1: Illustrative Synthesis of Halogenated this compound Analogues

| Target Compound | Starting Material | Key Reagents | Key Steps |

| 1-Bromo-4-iodo-2-(methoxymethoxy)benzene | 4-Iodo-2-methoxybenzoic acid | Bu₄NBr₃ | Bromination |

| 4-Chloro-2-iodo-1-(methoxymethoxy)benzene | 4-Chloro-2-iodophenol | MOMCl, NEt₃ | Methoxymethylation |

| 2-Bromo-1-iodo-4-(methoxymethoxy)benzene | 2-Bromo-4-methoxyaniline | 1. NaNO₂, HCl 2. KI 3. Demethylation 4. MOMCl | Sandmeyer reaction, Demethylation, Methoxymethylation |

Synthesis of Alkyl-Substituted Analogues (e.g., methyl-substituted)

The synthesis of alkyl-substituted derivatives follows a similar multi-step logic. A commercially available or synthesized alkyl-substituted phenol is the typical starting point. For example, the synthesis of Benzene, 2-iodo-1-(methoxymethoxy)-4-methyl- can be achieved from 4-methylphenol (p-cresol). chemicalbook.com The p-cresol (B1678582) would first be iodinated at the ortho-position to the hydroxyl group to give 2-iodo-4-methylphenol. chemicalbook.com Subsequent protection of the phenolic hydroxyl group with methoxymethyl chloride furnishes the final product. chemicalbook.com

Another approach could involve the use of a pre-functionalized starting material like 4-methoxy-2-methylbenzoic acid, which can be subjected to bromination to yield 1-bromo-4-methoxy-2-methylbenzene. google.com Demethylation to the phenol and a subsequent halogen dance reaction or ortho-directed metalation-iodination, followed by MOM protection, represents a potential, albeit more complex, route.

Table 2: Synthetic Approach for an Alkyl-Substituted Analogue

| Target Compound | Starting Material | Key Reagents | Key Steps |

| Benzene, 2-iodo-1-(methoxymethoxy)-4-methyl- | 2-Iodo-4-methylphenol | Chloromethyl methyl ether | Methoxymethylation chemicalbook.com |

Synthesis of Trifluoromethyl-Substituted Analogues

The introduction of a trifluoromethyl group can significantly alter the electronic properties of the aromatic ring. The synthesis of trifluoromethyl-substituted analogues of this compound is of considerable interest.

A direct method begins with a trifluoromethyl-substituted phenol. For instance, 4-(trifluoromethyl)phenol (B195918) can be iodinated to produce 2-iodo-4-(trifluoromethyl)phenol (B1314424). upm.edu.my This reaction can be carried out using iodine and sodium bicarbonate in a mixture of tetrahydrofuran and water. upm.edu.my The resulting 2-iodo-4-(trifluoromethyl)phenol can then be protected with methoxymethyl chloride (MOMCl) in the presence of a base like N,N-diisopropylethylamine in a solvent such as dichloromethane to yield the desired 1-iodo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene.

An alternative starting material is 2-(trifluoromethyl)phenol, which can be protected first to form 1-(methoxymethoxy)-2-(trifluoromethyl)benzene. Subsequent iodination would then yield the target compound.

Table 3: Synthesis of a Trifluoromethyl-Substituted Analogue

| Product | Starting Material | Reagents | Reaction Conditions | Yield |

| 2-Iodo-4-(trifluoromethyl)phenol | 4-(Trifluoromethyl)phenol | Iodine, Sodium bicarbonate, Thiourea | THF, Water, Room temperature | 75% upm.edu.my |

| 1-Iodo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene | 2-Iodo-4-(trifluoromethyl)phenol | MOMCl, N,N-diisopropylethylamine | Dichloromethane | Not specified |

Synthesis of Poly(methoxymethoxy)ated Aryl Iodides

The synthesis of aryl iodides bearing multiple methoxymethoxy groups can be achieved through the iodination of poly-methoxy-substituted benzenes, followed by demethylation and subsequent per-methoxymethylation.

For example, the iodination of 1,2-dimethoxybenzene (B1683551) (veratrole) can be performed to introduce one or more iodine atoms. The reaction of 1,2-dimethoxybenzene with an active iodinating agent can lead to 4-iodo-1,2-dimethoxybenzene (B1296820) and 4,5-diiodo-1,2-dimethoxybenzene. Similarly, 1,3-dimethoxybenzene (B93181) can be iodinated to give 4-iodo-1,3-dimethoxybenzene and 4,6-diiodo-1,3-dimethoxybenzene. The selectivity for mono- versus di-iodination can be controlled by the reaction conditions and the stoichiometry of the reagents.

Following iodination, the methoxy (B1213986) groups can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding poly-hydroxylated aryl iodide (e.g., 4-iodocatechol). The final step is the protection of the multiple hydroxyl groups as MOM ethers. A procedure for the bis-methoxymethylation of 2,5-dihydroxybenzaldehyde (B135720) has been reported, which involves treating the diol with a mixture of methoxymethyl chloride and methyl acetate in ether at room temperature, yielding 2,5-bis(methoxymethoxy)benzaldehyde in 57% yield. upm.edu.myupm.edu.my This method can be adapted for other poly-hydroxylated aryl iodides.

Table 4: Synthetic Route to Poly(methoxymethoxy)ated Aryl Iodides

| Intermediate/Product | Starting Material | Key Reagents | Key Steps |

| 4-Iodo-1,2-dimethoxybenzene | 1,2-Dimethoxybenzene | Active iodinating agent | Iodination |

| 4-Iodocatechol | 4-Iodo-1,2-dimethoxybenzene | BBr₃ | Demethylation |

| 1-Iodo-3,4-bis(methoxymethoxy)benzene | 4-Iodocatechol | MOMCl, Base | Bis-methoxymethylation upm.edu.my |

Reactivity and Transformational Chemistry of 1 Iodo 2 Methoxymethoxy Benzene

Carbon-Carbon Bond Forming Reactions via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 1-iodo-2-(methoxymethoxy)benzene is an excellent substrate for these transformations. uwindsor.canih.gov The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. utexas.edu

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond the well-established palladium-catalyzed reactions, this compound is a competent coupling partner in cross-coupling reactions catalyzed by other transition metals such as copper, cobalt, iron, and nickel. These metals offer alternative reactivity and can be more cost-effective.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a classic and effective method for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org The reactivity of the aryl halide follows the order of I > Br > Cl. mdpi.com

In the context of this compound, copper catalysis facilitates its coupling with various partners. For instance, the Ullmann ether synthesis allows for the formation of diaryl ethers. wikipedia.orgmdpi.com While modern methods often use soluble copper catalysts with ligands, traditional protocols have utilized copper metal or its salts. wikipedia.org The reaction of this compound with a phenol (B47542) in the presence of a copper catalyst and a base would yield the corresponding diaryl ether.

Furthermore, copper(I) catalysts are employed in Sonogashira-type couplings of aryl iodides with terminal alkynes. researchgate.netorganic-chemistry.orgresearchgate.net This reaction, often co-catalyzed by palladium, can also proceed under palladium-free conditions with a copper(I) catalyst, leading to the formation of a C(sp²)-C(sp) bond. researchgate.netorganic-chemistry.org The coupling of this compound with a terminal alkyne using a copper catalyst would produce a 2-(methoxymethoxy)phenylacetylene derivative.

A domino copper(I)-catalyzed process has been developed for the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and β-keto esters. rsc.org This highlights the potential for sequential, one-pot transformations involving copper catalysis.

It is worth noting that the electronic properties of the aryl halide can influence the reaction's success. Electron-rich aryl halides, such as this compound, can be less reactive in Ullmann-type couplings, sometimes requiring higher temperatures or more reactive catalyst systems. chemicalforums.com

Table 1: Examples of Copper-Catalyzed Reactions

| Coupling Partner | Product Type | Catalyst System (Typical) | Reference |

|---|---|---|---|

| Phenols | Diaryl ethers | Cu salt/ligand or Cu metal | wikipedia.orgmdpi.com |

| Terminal Alkynes | Aryl alkynes | Cu(I) salt | researchgate.netorganic-chemistry.org |

| Imidazoles/Benzimidazoles | N-Aryl heterocycles | CuI or Cu(OAc)₂ | chemicalforums.com |

Cobalt-catalyzed cross-coupling reactions have emerged as a powerful and more sustainable alternative to palladium- and nickel-catalyzed transformations. uni-muenchen.desustech.edu.cnorganic-chemistry.orgcapes.gov.br These reactions often proceed under mild conditions and can tolerate a variety of functional groups. organic-chemistry.orgresearchgate.net Cobalt catalysts can effectively couple aryl halides with organometallic reagents, such as Grignard reagents and organozinc compounds (Negishi coupling). uni-muenchen.desustech.edu.cnresearchgate.net

For this compound, a cobalt-catalyzed cross-coupling with an alkyl or aryl Grignard reagent would lead to the formation of a new carbon-carbon bond at the 1-position. These reactions are typically carried out using a simple cobalt salt, such as CoCl₂, often with a ligand like an N-heterocyclic carbene or a diamine to enhance catalytic activity and selectivity. organic-chemistry.org A key advantage of some cobalt-catalyzed protocols is the ability to directly couple aryl and alkyl halides without the pre-formation of an organometallic reagent, using magnesium metal in a domino process. organic-chemistry.org

Recent advancements have also led to the development of enantioconvergent cobalt-catalyzed cross-couplings, which can generate chiral products from racemic starting materials. sustech.edu.cn While this has been demonstrated for benzylic chlorides, the potential for extension to other substrate classes exists.

Table 2: Cobalt-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Product Type | Catalyst System (Typical) | Reference |

|---|---|---|---|

| Alkyl/Aryl Grignard Reagents | Alkylated/Arylated Arenes | CoCl₂ / Ligand | uni-muenchen.deresearchgate.net |

| Arylzinc Reagents (Negishi) | Biaryls | Co Catalyst / Ligand | sustech.edu.cn |

Iron, being the most abundant and least toxic transition metal, is an attractive candidate for catalysis. illinois.eduresearchgate.netrsc.org Iron-catalyzed cross-coupling reactions have been developed for the reaction of aryl halides with organometallic reagents, particularly Grignard reagents. illinois.edu These reactions often proceed via a mechanism that may involve radical intermediates or low-valent iron species. illinois.edu

The coupling of this compound with an alkyl or aryl Grignard reagent in the presence of an iron catalyst, such as an iron(III) salt like FeCl₃, would yield the corresponding substituted benzene (B151609). illinois.edu The scope of these reactions can be broad, and they are often tolerant of various functional groups. researchgate.net However, electron-rich aryl iodides can sometimes be less reactive in these systems. illinois.edu

Heterogeneous iron catalysts have also been developed, which offer the advantage of easy separation and recycling. rsc.org For instance, a recyclable heterogeneous iron catalyst has been used for the olefination of aryl iodides. rsc.org

Table 3: Iron-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Product Type | Catalyst System (Typical) | Reference |

|---|---|---|---|

| Alkyl/Aryl Grignard Reagents | Alkylated/Arylated Arenes | FeCl₃ or other Fe salts | illinois.edu |

| Alkenes (Olefination) | Substituted Alkenes | Heterogeneous Fe catalyst | rsc.org |

Nickel catalysis provides a cost-effective and highly reactive platform for a wide range of cross-coupling reactions. nih.govresearchgate.netorganic-chemistry.orgucla.edu Nickel catalysts are particularly effective in coupling aryl halides with a variety of partners, including organozinc reagents (Negishi coupling), organoboron compounds (Suzuki-Miyaura coupling), and in homocoupling reactions. nih.govorganic-chemistry.org

The Negishi coupling of this compound with an organozinc reagent, catalyzed by a nickel complex, would be an efficient method for C-C bond formation. organic-chemistry.org Nickel catalysts have shown excellent performance in coupling secondary alkylzinc halides with aryl iodides, overcoming issues like isomerization that can be problematic with palladium catalysts. organic-chemistry.org

Nickel is also used in reductive cross-coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent, avoiding the need for pre-formed organometallic reagents. researchgate.net For example, this compound could be coupled with another electrophile, such as an alkyl halide, using a nickel catalyst and a stoichiometric reductant.

Furthermore, nickel catalysts are employed in the homocoupling of aryl halides to form symmetrical biaryls, a reaction analogous to the Ullmann reaction but often proceeding under milder conditions. organic-chemistry.orgnih.gov

Table 4: Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Product Type | Catalyst System (Typical) | Reference |

|---|---|---|---|

| Organozinc Reagents (Negishi) | Alkylated/Arylated Arenes | Ni catalyst / Ligand | organic-chemistry.org |

| Aryl Halides (Homocoupling) | Symmetrical Biaryls | NiCl₂(PPh₃)₂ / Zn | nih.gov |

Transition-Metal-Free Functionalization Strategies

While transition metal catalysis is a cornerstone of modern organic synthesis, the development of transition-metal-free reactions is of great interest to avoid potential metal contamination in products and reduce costs. For aryl halides like this compound, several metal-free functionalization strategies exist.

One approach involves the use of hypervalent iodine reagents. For example, a transition-metal-free method for the synthesis of aryl sulfoximines involves the formation of a diaryliodonium salt from an arene, which then undergoes ligand coupling with a sulfinamide. rsc.org While this specific example starts from an arene, the principle of using hypervalent iodine chemistry to functionalize aryl iodides is well-established.

Another strategy is the base-mediated reaction of aryl halides with nucleophiles. Although often less efficient than their metal-catalyzed counterparts, under certain conditions, particularly with highly activated aryl halides or strong bases, nucleophilic aromatic substitution (SₙAr) can occur. However, for an electron-rich substrate like this compound, these conditions would likely need to be harsh.

A notable example of a transition-metal-free process is the oxidative ipso-nitration of organoboronic acids using [bis-(trifluoroacetoxy)iodo]benzene (PIFA). rsc.org While this reaction starts from a boronic acid, it demonstrates the potential for metal-free transformations of aryl derivatives.

Reactions Involving Highly Reactive Organometallic Intermediates

This compound can be converted into highly reactive organometallic intermediates, such as organolithium and Grignard reagents, through halogen-metal exchange. These intermediates are powerful nucleophiles that can react with a wide range of electrophiles.

Treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures results in the formation of 2-(methoxymethoxy)phenyllithium. This organolithium species can then be trapped with various electrophiles, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and other electrophilic reagents.

Similarly, the corresponding Grignard reagent, 2-(methoxymethoxy)phenylmagnesium iodide, can be prepared by reacting this compound with magnesium metal. This Grignard reagent is also a potent nucleophile, albeit generally less reactive than the organolithium counterpart, and can be used in a similar range of C-C bond-forming reactions. These organometallic intermediates are fundamental in organic synthesis for the construction of more complex molecules from simple aryl halide precursors.

Generation and Reactivity of Aryllithium Species via Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for the generation of aryllithium species, which are highly reactive nucleophiles and bases. In the case of this compound, the iodine atom can be readily exchanged with lithium by treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.edu This reaction proceeds rapidly due to the high electropositivity of iodine compared to other halogens. mdpi.com

The resulting aryllithium species, 2-(methoxymethoxy)phenyllithium, is a versatile intermediate in organic synthesis. The reactivity of organolithium reagents is often influenced by their aggregation state (monomer, dimer, tetramer, etc.) in solution. princeton.edu For instance, studies on phenyllithium (B1222949) have shown that it exists as a mixture of tetramers and dimers in ether, and the addition of coordinating solvents like tetrahydrofuran (B95107) (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can shift the equilibrium towards smaller, more reactive aggregates. wisc.edu While specific studies on the aggregation of 2-(methoxymethoxy)phenyllithium are not detailed, it is expected to follow similar principles, with its reactivity being tunable by the choice of solvent and additives. acs.orgnih.gov

The generated 2-(methoxymethoxy)phenyllithium can react with a wide variety of electrophiles. Common applications include reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, with carbon dioxide to produce carboxylic acids, and with alkyl halides to form new carbon-carbon bonds. The methoxymethoxy group is generally stable under the conditions of lithium-halogen exchange and subsequent reactions, serving as a protecting group for the phenol that can be removed later in a synthetic sequence.

The rate of lithium-halogen exchange is significantly faster than proton transfer in many cases, allowing for selective functionalization even in the presence of acidic protons elsewhere in the molecule. harvard.edu However, the high basicity of the aryllithium species necessitates the use of anhydrous conditions and inert atmospheres to prevent quenching by water or other protic sources. libretexts.org

Formation and Application of Aryl Grignard Reagents

Aryl Grignard reagents are another important class of organometallic intermediates that can be prepared from this compound. The reaction involves the treatment of the aryl iodide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). wikipedia.orgadichemistry.com The formation of the Grignard reagent, 2-(methoxymethoxy)phenylmagnesium iodide, is often initiated by activating the magnesium surface, for example, with a small amount of iodine or 1,2-dibromoethane. wikipedia.orgyoutube.com

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic. libretexts.org Grignard reagents are generally less basic and less reactive than their corresponding organolithium counterparts, which can be advantageous in certain synthetic applications where higher selectivity is required. adichemistry.com

2-(Methoxymethoxy)phenylmagnesium iodide can participate in a variety of reactions typical of Grignard reagents. These include:

Reactions with carbonyl compounds: Addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively. mnstate.edu

Cross-coupling reactions: In the presence of a suitable catalyst, typically a nickel or palladium complex, Grignard reagents can be coupled with other organic halides to form biaryl compounds or other substituted aromatics. nih.gov

Reactions with other electrophiles: These reagents can also react with a range of other electrophiles, such as esters, acid chlorides, and nitriles, to afford more complex molecules. youtube.com

Similar to aryllithium species, Grignard reagents are sensitive to protic solvents and must be handled under anhydrous conditions. libretexts.orglibretexts.org The ether solvent is not merely a medium for the reaction but also plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom. libretexts.org

| Reagent | Precursor | Key Features | Common Applications |

| 2-(Methoxymethoxy)phenyllithium | This compound | Highly reactive nucleophile and base | Reactions with carbonyls, CO2, alkyl halides |

| 2-(Methoxymethoxy)phenylmagnesium iodide | This compound | Moderately reactive nucleophile, less basic than aryllithium | Reactions with carbonyls, cross-coupling reactions |

Directed Aromatic Functionalization

The methoxymethoxy (MOM) group in this compound plays a significant role in directing further substitution on the aromatic ring. This directing effect is a consequence of its electronic properties and its ability to influence the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Regioselectivity Induced by the Methoxymethoxy Group

The methoxymethoxy group is an ortho, para-directing group in electrophilic aromatic substitution. This is because the oxygen atom adjacent to the aromatic ring can donate electron density to the ring through resonance, thereby stabilizing the arenium ion intermediate formed during the attack of an electrophile. wikipedia.org This stabilization is most effective when the electrophile attacks at the positions ortho or para to the MOM group.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org Due to the activating and ortho, para-directing nature of the methoxymethoxy group, this compound can undergo various electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglkouniv.ac.inmasterorganicchemistry.com The incoming electrophile will preferentially substitute at the positions ortho and para to the MOM group. Given that the para position is blocked by iodine, substitution is expected to occur at the C4 and C6 positions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Iodo-2-(methoxymethoxy)-4-nitrobenzene and 1-Iodo-2-(methoxymethoxy)-6-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-iodo-2-(methoxymethoxy)benzene and 6-Bromo-1-iodo-2-(methoxymethoxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-iodo-2-(methoxymethoxy)benzene and 6-Acyl-1-iodo-2-(methoxymethoxy)benzene |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common for simple aryl halides but can occur if the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the iodine atom). libretexts.orgyoutube.com The methoxymethoxy group is not strongly electron-withdrawing, so this compound itself is not highly susceptible to SNAr. However, if electron-withdrawing groups are introduced onto the ring, for example, by a prior electrophilic substitution reaction, the resulting molecule may become a suitable substrate for nucleophilic attack. In such cases, the iodine atom would be the leaving group, and a nucleophile would replace it on the aromatic ring. libretexts.org

Intramolecular Cyclization Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. The presence of the iodine atom and the protected hydroxyl group in a 1,2-relationship on the benzene ring provides a strategic arrangement for ring closure.

Synthesis of Fused Heterocyclic Systems (e.g., Benzofurans)

A prominent application of this compound is in the synthesis of benzofurans. This can be achieved through a palladium-catalyzed coupling reaction with a terminal alkyne, followed by an intramolecular cyclization.

The general strategy involves a Sonogashira coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction forms a 1-(alkynyl)-2-(methoxymethoxy)benzene intermediate. Subsequent deprotection of the methoxymethoxy group to reveal the free phenol, followed by an intramolecular cyclization (often promoted by a base or a transition metal catalyst), leads to the formation of the benzofuran (B130515) ring system.

Alternatively, electrophilic cyclization can be employed. Following the Sonogashira coupling, the resulting 1-(alkynyl)-2-(methoxymethoxy)benzene can be treated with an electrophile, such as iodine or a selenium reagent. ebi.ac.uk This induces an intramolecular attack of the oxygen of the methoxymethoxy group (or the deprotected phenol) onto the alkyne, leading to the formation of a substituted benzofuran.

The versatility of this approach allows for the synthesis of a wide range of 2,3-disubstituted benzofurans by varying the alkyne coupling partner. ebi.ac.uk This methodology is significant as the benzofuran motif is a core structure in many biologically active natural products and pharmaceutical compounds.

Domino-Type Cyclization Protocols for Polycyclic Systems

The reactivity of this compound makes it a potential candidate for sophisticated domino-type cyclization reactions aimed at constructing complex polycyclic systems in a single synthetic operation. These cascade reactions, which involve a series of intramolecular and intermolecular bond-forming events, are highly valued for their efficiency and atom economy in modern organic synthesis. While the methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic oxygen under various conditions, the ortho-iodine substituent provides a reactive handle for initiating catalytic cycles, typically with transition metals like palladium.

Although the direct application of this compound in domino reactions to form polycyclic systems is not extensively documented in dedicated studies, the principles of such transformations can be inferred from related systems. The general strategy would involve an initial coupling reaction at the iodo position, followed by one or more subsequent intramolecular cyclizations.

A hypothetical domino sequence could be initiated by a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Heck reaction. For instance, coupling of this compound with a molecule containing both an alkyne and a tethered alkene could set the stage for a cascade cyclization. Following the initial carbon-carbon bond formation, the newly introduced functionality could undergo an intramolecular cyclization onto the benzene ring or other parts of the molecule.

Hypothetical Domino Reaction Pathways:

Tandem Heck-Heck Cyclization: A diene could be coupled with this compound, followed by an intramolecular Heck reaction to form a bicyclic or tricyclic system.

Domino Sonogashira-Cyclization: Coupling with a diyne substrate could lead to an intermediate that, under the appropriate conditions, undergoes a cascade of cyclizations to generate a polycyclic aromatic or heteroaromatic framework.

Mechanistic Insights and Theoretical Studies on 1 Iodo 2 Methoxymethoxy Benzene Reactivity

Elucidation of Reaction Mechanisms in Metal-Catalyzed Transformations

1-Iodo-2-(methoxymethoxy)benzene is a versatile substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reaction mechanisms of these transformations, while not always elucidated for this specific molecule, can be understood through well-established catalytic cycles for related aryl halides.

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis, providing efficient pathways for the formation of complex molecules. researchgate.net The reactivity of this compound in these transformations is primarily dictated by the carbon-iodine bond, which is susceptible to oxidative addition by a low-valent transition metal catalyst, typically palladium or copper complexes.

A generalized mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, involving this compound would proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The presence of the electron-donating methoxymethoxy group can influence the rate of this step.

Transmetalation (for coupling with organometallic reagents) or Carbopalladation (for coupling with alkenes/alkynes): In a Suzuki coupling, for instance, a boronic acid derivative would transfer its organic moiety to the palladium center. In a Heck reaction, the palladium intermediate would add across a double or triple bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

The specific ligands coordinated to the metal center play a crucial role in the efficiency and selectivity of these catalytic cycles.

Influence of the Methoxymethoxy Group on Reaction Pathways and Selectivity

The methoxymethoxy (MOM) group at the ortho-position to the iodine atom in this compound exerts a profound influence on the molecule's reactivity, particularly in directed ortho-metalation (DoM) reactions. wikipedia.org DoM is a powerful technique for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.org

The MOM group, being a Lewis basic ether, can chelate to the lithium cation of the organolithium base, thereby directing deprotonation to the C6 position of the benzene (B151609) ring. This process generates a highly reactive aryllithium intermediate, which can then be trapped by a wide range of electrophiles to introduce a new substituent specifically at the position ortho to the MOM group.

The hierarchy of directing metalation groups has been extensively studied, and while the MOM group is an effective director, its directing ability can be influenced by the presence of other functional groups on the aromatic ring. uwindsor.ca The general principle involves the coordination of the heteroatom of the DMG to the lithium atom of the organolithium reagent, which facilitates the deprotonation of the nearest ortho-proton. wikipedia.org

The interplay between the iodo and MOM groups is also noteworthy. While the MOM group directs ortho-lithiation, the iodine can participate in halogen-metal exchange reactions. The conditions of the reaction, such as the choice of organolithium reagent and temperature, can often be tuned to favor one pathway over the other.

Computational Chemistry Approaches to Understanding Aromatic Reactivity

Computational chemistry provides invaluable tools for understanding the intricate details of reaction mechanisms and predicting the reactivity of molecules like this compound. nih.gov Density Functional Theory (DFT) calculations, for example, can be employed to model the transition states of reaction pathways, determine activation energies, and rationalize observed selectivities. uwindsor.ca

For this compound, computational studies could elucidate:

The energetics of oxidative addition: By calculating the energy profile for the insertion of a metal catalyst into the C-I bond, the feasibility and rate of this crucial step in cross-coupling reactions can be assessed.

The influence of the MOM group on electronic structure: Theoretical calculations can quantify the electron-donating nature of the MOM group and its effect on the electron density of the aromatic ring, thereby predicting its reactivity towards electrophiles and in metal-catalyzed reactions.

The stability of intermediates in directed ortho-metalation: Computational models can be used to study the structure and stability of the lithiated intermediates formed during DoM, providing insights into the regioselectivity of the deprotonation step.

Stereochemical Considerations in Enantioselective and Diastereoselective Reactions

The planar nature of the benzene ring in this compound means that reactions at the aromatic core itself are not inherently stereoselective. However, the introduction of chirality can be achieved through the use of chiral catalysts or auxiliaries, particularly in the context of directed ortho-metalation and subsequent functionalization.

For instance, if the electrophile used to trap the aryllithium intermediate generated from DoM is chiral, or if the reaction is performed in the presence of a chiral ligand, it is possible to achieve enantioselective or diastereoselective product formation. An example of this principle is the use of a chiral imine as an electrophile in a DoM reaction, where the bulky substituent on the imine directs the approach of the nucleophilic aryllithium, leading to asymmetric induction. wikipedia.org

Furthermore, if this compound is used as a precursor to synthesize molecules with adjacent stereocenters, the relative stereochemistry of these centers can be influenced by the reaction conditions and the nature of the substituents.

Strategic Applications in Complex Molecule Synthesis

Utilization in the Synthesis of Biologically Active Compounds and Natural Product Analogues

1-Iodo-2-(methoxymethoxy)benzene serves as a crucial starting material in the synthesis of a variety of biologically active compounds and analogues of natural products. The presence of the methoxymethoxy (MOM) group provides a stable protecting group for the hydroxyl functionality, while the iodo group offers a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through cross-coupling reactions.

This strategic combination allows for the stepwise and controlled elaboration of molecular complexity. For instance, the iodo group can participate in palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents. Following these transformations, the MOM group can be readily cleaved under mild acidic conditions to reveal the free phenol (B47542), a common pharmacophore in many biologically active molecules.

Research has demonstrated the application of ortho-iodoanisoles, a closely related class of compounds, in the synthesis of 2,3-disubstituted benzo[b]furans. These structures are prevalent in many biologically important molecules, and their synthesis can be achieved through a palladium/copper-catalyzed cross-coupling with terminal alkynes, followed by electrophilic cyclization. ebi.ac.uk This methodology highlights the utility of the o-iodoanisole framework in constructing complex heterocyclic systems with potential biological activity. ebi.ac.uk

Furthermore, catecholic motifs, which are present in numerous natural products and synthetic compounds with applications in the pharmaceutical and other industries, can be synthesized from 2-methoxyphenols. researchgate.net This transformation often involves an oxidative demethylation process, showcasing another pathway where derivatives of this compound can be employed to generate biologically relevant structures. researchgate.net The antioxidant properties often associated with catechols make them particularly interesting targets in drug discovery. researchgate.net

| Biologically Active Compound Class | Synthetic Strategy Involving this compound or Analogues | Key Reaction Type |

| 2,3-Disubstituted Benzo[b]furans | Palladium/copper-catalyzed cross-coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization. ebi.ac.uk | Cross-Coupling/Cyclization |

| Catechols | Oxidative demethylation of 2-methoxyphenols. researchgate.net | Oxidation |

Role as a Key Precursor for Advanced Pharmaceutical Intermediates

The versatility of this compound extends to its role as a key precursor for advanced pharmaceutical intermediates. Its ability to undergo a variety of chemical transformations makes it an essential building block for constructing the core structures of numerous pharmaceutical agents. The iodo group, in particular, is a versatile handle for introducing a wide range of functional groups necessary for the biological activity and pharmacokinetic properties of drug candidates.

The compound's utility is evident in its application in the synthesis of complex molecules that are integral to the development of new therapeutic agents. chemimpex.com The strategic placement of the iodo and protected hydroxyl groups allows for selective reactions at different stages of a synthetic sequence, providing chemists with the flexibility to build intricate molecular frameworks with high precision. This controlled approach is critical in the multi-step syntheses often required for the production of modern pharmaceuticals.

Application in Material Science for the Development of Polymers and Coatings

Beyond its applications in the life sciences, this compound and related compounds are finding use in the field of material science. sigmaaldrich.com The aromatic core and the reactive iodo group make it a suitable monomer or cross-linking agent in the synthesis of novel polymers and coatings. chemimpex.com The incorporation of such aromatic units can enhance the thermal stability, mechanical strength, and refractive index of the resulting materials.

The ability to functionalize the benzene (B151609) ring through reactions at the iodo position allows for the tailoring of polymer properties. For example, the introduction of specific side chains can be used to modify solubility, conductivity, or optical properties, leading to the development of advanced materials for a range of applications, including electronics, optics, and specialty coatings with enhanced durability and resistance to environmental factors. chemimpex.com

Contributions to the Synthesis of Specialty Organic Chemicals

This compound is a valuable intermediate in the synthesis of a broad spectrum of specialty organic chemicals. chemimpex.com These are often complex molecules with specific functionalities that are produced in lower volumes but have high value in various industrial applications. The reactivity of the iodo group allows for its participation in a wide array of organic reactions, making it a versatile starting point for the creation of unique chemical entities.

The synthesis of these specialty chemicals often relies on the precise introduction of functional groups, a task for which this compound is well-suited. Its use enables the efficient construction of molecules that may be used as analytical reagents, components of liquid crystal displays, or other high-technology applications where specific molecular architectures are required.

Conclusion and Future Research Perspectives

Summary of Current Contributions to Synthetic Organic Chemistry

The primary contribution of 1-Iodo-2-(methoxymethoxy)benzene to synthetic organic chemistry lies in its role as a key precursor for biaryl compounds and heterocyclic systems, most notably dibenzofurans. The presence of the iodine atom facilitates a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Hiyama couplings, which are fundamental for the creation of carbon-carbon bonds.

A significant application is in the synthesis of dibenzofuran (B1670420) cores. The general strategy involves a palladium-catalyzed coupling of an o-iodoaryl ether with a suitable partner, followed by cyclization. In this context, this compound serves as a readily accessible o-iodoaryl ether surrogate. Following a cross-coupling reaction to form a biaryl linkage, the MOM group can be selectively cleaved under acidic conditions to reveal the free phenol (B47542), which then undergoes intramolecular cyclization to furnish the dibenzofuran skeleton. This two-step sequence provides a reliable and flexible entry to a class of compounds with significant biological and material science applications.

For instance, research has demonstrated the synthesis of dibenzofurans from o-iododiaryl ethers using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions, highlighting a move towards more sustainable synthetic methods. biointerfaceresearch.comchemrxiv.org While not explicitly detailing the use of the MOM-protected variant, this methodology is directly applicable.

Furthermore, the MOM-protected phenol has been utilized in the synthesis of natural product analogs. In the synthetic efforts towards popolohuanone E, a MOM-protected 3-methoxyphenyl (B12655295) derivative was employed in a sequence involving lithiation and subsequent transformations to construct the complex core of the molecule. biointerfaceresearch.com This underscores the utility of the MOM group in masking a reactive phenol during multi-step syntheses.

Emerging Methodologies and Novel Catalytic Systems

The development of novel catalytic systems and synthetic methodologies continues to expand the utility of this compound. A key area of advancement is in the direct C-H functionalization of aromatic compounds. While the primary reactivity of this compound is centered around the carbon-iodine bond, the methoxymethoxy group can also serve as a directing group for ortho-lithiation. This allows for the introduction of a second functional group at the 3-position, creating a highly functionalized three-substituted benzene (B151609) ring.

Recent progress in palladium/norbornene catalysis has enabled the ortho C-H functionalization of iodobenzene (B50100) derivatives, suggesting potential new pathways for the elaboration of this compound that go beyond traditional cross-coupling at the iodine-bearing carbon. chemrxiv.org The development of rhodium(III)-catalyzed chemodivergent C-H activation, controlled by the choice of solvent, also opens up new avenues for the selective synthesis of various ortho-functionalized phenols from their protected precursors. nih.gov

The following table summarizes representative catalytic systems applicable to the transformation of ortho-iodoaryl ethers, providing a glimpse into the conditions that could be adapted for this compound.

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

| Dibenzofuran Synthesis | Pd(OAc)₂ (3 mol%) | Diaryl ether diazonium salt | Dibenzofuran | chemrxiv.org |

| Dibenzofuran Synthesis | Pd/C (reusable) | o-Iododiaryl ether | Dibenzofuran | biointerfaceresearch.comchemrxiv.org |

| Biaryl Synthesis | Cs₂CO₃ (promoter) | Naphthalene and 2-iodobenzonitrile | 2-(Naphthalen-1-yl)benzonitrile | nih.gov |

| Biaryl Synthesis | Pd-PEPPSI-IPent | Aryl chloride and aryl lithium | Biaryl | organic-chemistry.org |

Untapped Potential for New Transformations and Diverse Applications

The true potential of this compound likely lies in the synergistic interplay between its two key functional groups. The development of one-pot, sequential functionalization protocols is a particularly promising frontier. For example, a sequence involving a Suzuki coupling at the C-I bond, followed by a directed ortho-metalation at the C3 position, and subsequent electrophilic trapping would allow for the rapid construction of complex, highly substituted aromatic compounds from a simple starting material.

Furthermore, the strategic removal of the MOM group at different stages of a synthetic sequence offers a level of synthetic flexibility that is yet to be fully exploited. This could enable the selective unmasking of the phenol to participate in reactions such as O-arylation, etherification, or to act as a directing group for further transformations.

The application of biocatalysis in the transformation of phenolic compounds is a rapidly growing field. chemrxiv.org Engineered enzymes, such as cytochrome P450s, could potentially be developed to selectively hydroxylate or perform cross-coupling reactions on this compound or its derivatives in a highly chemo- and regioselective manner, offering a green and efficient alternative to traditional metal catalysis.

The derivatives accessible from this compound could find applications in materials science, for example, in the synthesis of novel ligands for catalysis or as building blocks for organic light-emitting diodes (OLEDs) and other functional materials where the dibenzofuran core is a common motif. The exploration of these areas remains a fertile ground for future research.

Q & A

Q. What are the most reliable synthetic routes for 1-iodo-2-(methoxymethoxy)benzene, and what experimental conditions optimize yield?

The compound is synthesized via Suzuki-Miyaura coupling or halogenation of precursor aromatic systems . For example:

- Suzuki-Miyaura coupling : React 2-(methoxymethoxy)benzaldehyde with iodobenzene derivatives in a polar solvent (e.g., ethyl acetate), followed by column chromatography purification .

- Bromination/Iodination : Use N-bromosuccinimide (NBS) or iodine with catalysts (e.g., Fe or AIBN) on methoxymethoxy-substituted benzene precursors under controlled temperatures (60–80°C) .

Optimization : Yield improvements (≥75%) are achieved by maintaining anhydrous conditions, using excess iodine (1.2 equiv.), and slow addition of reagents to minimize side reactions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : Confirm the presence of methoxymethoxy (-OCH2OCH3) and iodo substituents via characteristic peaks (e.g., δ 3.3–3.5 ppm for methoxy protons, δ 7.0–8.0 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 310.13 g/mol) with <2 ppm error .

- Chromatography : Use HPLC or GC-MS to detect impurities (<1%) and ensure ≥95% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate halogenated waste in designated containers for professional treatment to prevent environmental release .

- Emergency Measures : Immediate rinsing with water for spills on skin; ethanol for decontaminating surfaces .

Advanced Research Questions

Q. How does the methoxymethoxy group influence the reactivity of this compound in cross-coupling reactions compared to simpler methoxy analogs?

The methoxymethoxy group enhances steric bulk and electron-donating effects, altering reaction kinetics:

- Steric Effects : Slows oxidative addition in Pd-catalyzed couplings (e.g., Suzuki), requiring higher temperatures (80–100°C) .

- Electronic Effects : Increases nucleophilic aromatic substitution (SNAr) rates at the ortho-iodo position due to destabilization of the transition state .

Example : In Ullmann couplings, yields drop by ~15% compared to 2-iodoanisole due to steric hindrance .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 1-bromo-2-(methoxymethoxy)benzene) to identify anomalous peaks .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Track unexpected byproducts (e.g., dehalogenation) via 13C-labeled reagents .

Q. How can AI-driven retrosynthesis tools improve the design of novel derivatives from this compound?

AI platforms (e.g., Reaxys/Pistachio) enable:

- Route Prioritization : Identify one-step pathways (e.g., Sonogashira coupling with alkynes) over multi-step sequences .

- Reagent Optimization : Predict catalyst efficiency (e.g., Pd(PPh3)4 vs. CuI) for specific transformations .

- Yield Prediction : Machine learning models trained on >10,000 halogenation reactions reduce trial-and-error .

Q. What are the decomposition pathways of this compound under acidic or photolytic conditions?

- Acidic Hydrolysis : Methoxymethoxy cleavage generates 2-iodophenol and formaldehyde, confirmed by GC-MS .

- Photolysis : UV exposure (254 nm) induces C-I bond homolysis, forming aryl radicals that dimerize or react with solvents (e.g., THF) .

Mitigation : Store in amber vials at –20°C under inert gas (N2/Ar) .

Q. How does this compound interact with biological macromolecules in enzyme inhibition studies?

- Enzyme Binding : The iodine atom acts as a halogen bond donor, inhibiting cytochrome P450 enzymes (IC50 ~5 µM) .

- Metabolic Profiling : Radiolabeled (125I) analogs track hepatic metabolism, revealing glucuronidation as the primary detox pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.